molecular formula C8H5Br2FO2 B6162984 2-bromo-5-(bromomethyl)-4-fluorobenzoic acid CAS No. 1610472-53-1

2-bromo-5-(bromomethyl)-4-fluorobenzoic acid

Cat. No.: B6162984
CAS No.: 1610472-53-1
M. Wt: 311.9
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Description

2-bromo-5-(bromomethyl)-4-fluorobenzoic acid is an organic compound with the molecular formula C8H5Br2FO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and bromomethyl groups

Preparation Methods

The synthesis of 2-bromo-5-(bromomethyl)-4-fluorobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of 4-fluorobenzoic acid to introduce the bromine atoms at specific positions on the benzene ring. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The bromomethyl group can be introduced through a halomethylation reaction using formaldehyde and hydrobromic acid under acidic conditions .

Chemical Reactions Analysis

2-bromo-5-(bromomethyl)-4-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, a nucleophilic substitution reaction with an amine can yield the corresponding amide derivative.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acid derivatives or reduction to yield alcohols or other reduced forms.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Scientific Research Applications

2-bromo-5-(bromomethyl)-4-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-5-(bromomethyl)-4-fluorobenzoic acid depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the electrophilic carbon atoms. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

2-bromo-5-(bromomethyl)-4-fluorobenzoic acid can be compared with other halogenated benzoic acids, such as:

The unique combination of bromine, fluorine, and bromomethyl groups in this compound provides distinct reactivity and versatility in organic synthesis, making it a valuable compound in various research fields.

Properties

CAS No.

1610472-53-1

Molecular Formula

C8H5Br2FO2

Molecular Weight

311.9

Purity

95

Origin of Product

United States

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